6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Chlorokynurenic acid is a quinolinemonocarboxylic acid that is structurally characterized by a chlorine atom at position 6 and a hydroxy group at position 4. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine site of the receptor . This compound has garnered significant interest due to its potential therapeutic applications, particularly in neuroprotection and antidepressant effects .
Preparation Methods
The synthesis of 6-chlorokynurenic acid typically involves several steps:
Cyclization Reaction: Starting with low-cost DL-malic acid, a cyclization reaction is carried out to form a precursor compound.
Ammonification Reaction: The precursor undergoes an ammonification reaction to yield 6-hydroxynicotinic acid.
Chlorination Reaction: Finally, 6-hydroxynicotinic acid is subjected to a chlorination reaction to produce 6-chlorokynurenic acid
These reactions are performed under relatively simple conditions, with minimal environmental impact and high yield, making the process economically viable for industrial production .
Chemical Reactions Analysis
6-Chlorokynurenic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinolinic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The chlorine atom at position 6 can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hypochlorous acid and reducing agents like sodium borohydride . The major products formed from these reactions are typically other quinolinic acid derivatives with modified functional groups .
Scientific Research Applications
6-Chlorokynurenic acid has a wide range of scientific research applications:
Neuroprotection: It acts as a neuroprotective agent by antagonizing the NMDA receptor, preventing neurodegeneration caused by excitotoxicity.
Antidepressant Effects: It has been shown to produce rapid antidepressant-like effects by regulating hippocampal microRNA expressions involved in the TrkB-ERK/Akt signaling pathways.
Glutamate Reuptake Inhibition: It inhibits the reuptake of glutamate into synaptic vesicles, thereby modulating synaptic transmission.
Mechanism of Action
6-Chlorokynurenic acid exerts its effects primarily through antagonism of the NMDA receptor at the glycine site. This inhibition prevents the excitatory neurotransmitter glutamate from binding to the receptor, thereby reducing neuronal excitability and protecting against excitotoxicity . Additionally, it modulates the expression of specific microRNAs in the hippocampus, which are involved in the antidepressant effects observed in animal models .
Comparison with Similar Compounds
6-Chlorokynurenic acid is often compared with other kynurenic acid derivatives:
7-Chlorokynurenic Acid: Similar in structure but with the chlorine atom at position 7.
5,7-Dichlorokynurenic Acid: Contains two chlorine atoms at positions 5 and 7.
4-Chlorokynurenine: A prodrug that is converted to 6-chlorokynurenic acid in the brain, facilitating its delivery across the blood-brain barrier.
These compounds highlight the unique properties of 6-chlorokynurenic acid, particularly its balance between potency and brain penetration .
Properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-72-8 | |
Record name | 10174-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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